molecular formula C13H19ClN4O3 B556301 Nalpha-Benzoyl-DL-arginine hydrochloride CAS No. 125652-40-6

Nalpha-Benzoyl-DL-arginine hydrochloride

Cat. No.: B556301
CAS No.: 125652-40-6
M. Wt: 314.77 g/mol
InChI Key: LSLUHKRVLRTIBV-UHFFFAOYSA-N
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Description

Historical Context and Foundational Significance in Enzymology

The significance of Nα-Benzoyl-DL-arginine hydrochloride and its derivatives is deeply rooted in the history of enzymology. These synthetic substrates were instrumental in advancing the understanding of protease function. The development of chromogenic and fluorogenic substrates derived from Nα-Benzoyl-DL-arginine hydrochloride allowed for the convenient and quantitative analysis of enzyme activity. By designing substrates that release a colored or fluorescent molecule upon enzymatic cleavage, researchers could easily monitor reaction rates and study enzyme kinetics. This was a major step forward from earlier methods that relied on measuring changes in pH or viscosity. The use of these compounds has been pivotal in the characterization of numerous proteases, including trypsin, papain, and cathepsins, and in the screening for enzyme inhibitors.

Derivatives and Stereoisomeric Considerations in Research

The versatility of Nα-Benzoyl-DL-arginine hydrochloride has led to the synthesis of several important derivatives for biochemical assays. The stereoisomeric purity of these derivatives is a critical consideration, as enzymes often exhibit a high degree of stereospecificity. The L-isomers are typically the preferred substrates for many proteases, reflecting the natural configuration of amino acids in proteins.

Nα-Benzoyl-DL-arginine-4-nitroanilide hydrochloride, commonly known as DL-BAPNA, is a widely used chromogenic substrate for a variety of proteolytic enzymes, including trypsin, amidase, and balterobin. researchgate.netsigmaaldrich.com The hydrolysis of the amide bond between the arginine residue and the p-nitroaniline moiety by these enzymes releases the yellow chromophore p-nitroaniline, which can be quantified colorimetrically. researchgate.netsigmaaldrich.comchemicalbook.com This property makes DL-BAPNA a valuable tool for assaying enzyme activity in various contexts. For instance, it has been used to study the hydrolytic activity of the trypsin-α2-macroglobulin complex and the effects of different inhibitors on this complex. researchgate.netscribd.com Research applications also include its use in assays for H2O2-mediated stimulation of Ca-ATPase activity and in methods for examining tryptase release from human lung mast cells. researchgate.netscribd.com

Table 1: Properties of Nα-Benzoyl-DL-Arginine-4-nitroanilide hydrochloride

Property Value
Synonyms BANI, DL-BAPA, DL-BAPNA researchgate.net
Molecular Formula C₁₉H₂₂N₆O₄ · HCl researchgate.netsigmaaldrich.com
Molecular Weight 434.88 g/mol sigmaaldrich.combiosynth.com
CAS Number 911-77-3 researchgate.netbiosynth.com
Appearance White to light yellow to light brown powder sigmaaldrich.com
Solubility Soluble in DMSO (50 mg/ml) researchgate.netsigmaaldrich.com

| Storage Temperature | −20°C researchgate.netsigmaaldrich.com |

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) is the L-stereoisomer of BAPNA and is also a colorless, chromogenic substrate for proteolytic enzymes like trypsin, papain, and actinidin. sigmaaldrich.combiosynth.com The enzymatic hydrolysis of L-BAPNA at the bond between arginine and p-nitroaniline releases the chromophore p-nitroaniline, allowing for colorimetric analysis of enzyme activity. sigmaaldrich.com It has been utilized as a substrate for assessing chymotrypsin (B1334515) and trypsin activity in enzymatic extracts and for generating standard curves for trypsin and papain. biosynth.comottokemi.com Furthermore, L-BAPNA has been employed in serine protease and fibrinogenolytic assays. biosynth.com An enzyme from Treponema denticola has been shown to hydrolyze L-BAPNA, with a determined Km value of 0.05 mM. nih.gov

Table 2: Properties of Nα-Benzoyl-L-Arginine-4-nitroanilide hydrochloride

Property Value
Synonym L-BAPA biosynth.com
Molecular Formula C₁₉H₂₂N₆O₄·HCl ottokemi.com
Molecular Weight 434.88 g/mol ottokemi.com
CAS Number 21653-40-7 biosynth.com
Solubility Soluble in DMSO (50 mg/ml) and acetone:water (1:1 v/v, 50 mg/ml) sigmaaldrich.com

| Storage Temperature | –20 °C sigmaaldrich.com |

Nα-Benzoyl-DL-arginine β-naphthylamide hydrochloride (DL-BANA) serves as a chromogenic substrate for proteolytic enzymes such as trypsin, cathepsin B, cathepsin H, and papain. sigmaaldrich.com The enzymatic hydrolysis of the bond between arginine and β-naphthylamine releases the chromophore β-naphthylamine, which can be detected colorimetrically. sigmaaldrich.com DL-BANA is particularly noted for its use in periodontal research. The "BANA test" is used to detect the presence of certain anaerobic bacteria associated with periodontal disease, such as Porphyromonas gingivalis, Treponema denticola, and Bacteroides forsythus, by assaying for their trypsin-like activity. sigmaaldrich.comresearchgate.net It has also been used to evaluate the inhibitory activity of stefin and to determine the Ki values of inhibitors against trypsin. sigmaaldrich.com

Table 3: Properties of Nα-Benzoyl-DL-Arginine-β-naphthylamide hydrochloride

Property Value
Synonym BANA sigmaaldrich.comcreative-enzymes.com
Molecular Formula C₂₃H₂₅N₅O₂ · HCl sigmaaldrich.comcreative-enzymes.com
Molecular Weight 439.94 g/mol sigmaaldrich.comcreative-enzymes.com
CAS Number 913-04-2 sigmaaldrich.comcreative-enzymes.com
Solubility Soluble in DMF (50 mg/mL) sigmaaldrich.comsigmaaldrich.com

| Storage Temperature | 2-8°C sigmaaldrich.comsigmaaldrich.com |

Nα-Benzoyl-L-arginine β-naphthylamide hydrochloride (L-BANA) is a synthetic substrate used in biochemical research to study the activity of various proteolytic enzymes. As a chromogenic and fluorogenic substrate, its hydrolysis by enzymes like trypsin-like amidases releases β-naphthylamine, which can be quantified by colorimetric or fluorescent methods. This allows for the investigation of enzyme kinetics and the screening of enzyme inhibitors. The mechanism involves the binding of L-BANA to the active site of the protease, followed by the catalytic cleavage of the bond between the arginine and β-naphthylamide components.

Table 4: Properties of Nα-Benzoyl-L-Arginine-β-naphthylamide hydrochloride

Property Value
Synonym Bz-Arg-βNA·HCl
Molecular Formula C₂₃H₂₅N₅O₂·HCl
Molecular Weight 439.95 g/mol

| CAS Number | 198555-19-0 |

Nα-Benzoyl-L-arginine amide (BAA) and Nα-benzoyl-L-arginine ethyl ester (BAEE) are important nonpeptide substrates for a range of proteases and deiminases. caymanchem.com BAEE is widely used for quantifying the relative activity of enzymes such as trypsin, subtilisins, kallikreins, papain, ficin (B600402), thrombin, and protein arginine deiminase 4 (PAD4). caymanchem.comscbt.comresearchgate.net The hydrolysis of BAEE can be monitored by UV spectrophotometry. researchgate.net Studies on the ficin-catalyzed hydrolysis of both BAEE and BAA have provided insights into the enzyme's active site and reaction mechanism. nih.govnih.gov For example, the pH-dependence of the hydrolysis of these substrates by ficin suggested the involvement of a carboxyl and a sulfhydryl group in the enzyme's active center. nih.govnih.gov The Km value for an enzyme from Treponema denticola with BAEE as a substrate was determined to be 0.12 mM. nih.gov

Table 5: Properties of Nα-Benzoyl-L-Arginine Ethyl Ester hydrochloride

Property Value
Synonyms BAEE, Bz-Arg-OEt, NSC 86159 caymanchem.com
Molecular Formula C₁₅H₂₂N₄O₃ • HCl caymanchem.comsigmaaldrich.com
Molecular Weight 342.8 g/mol caymanchem.com
CAS Number 2645-08-1 caymanchem.comsigmaaldrich.com
Solubility Water: 50 mg/mL sigmaaldrich.com

| Storage Temperature | 2-8°C sigmaaldrich.com |

Broad Academic Utility in Biological Systems Research

The academic utility of Nα-Benzoyl-DL-arginine hydrochloride in the study of biological systems is significant, largely through its application as a chromogenic substrate for a variety of proteolytic enzymes. sigmaaldrich.comchemicalbook.com In this context, derivatives of Nα-Benzoyl-DL-arginine hydrochloride are synthesized to include a chromophore—a molecule that becomes colored after being cleaved by an enzyme. This process allows researchers to quantitatively measure enzyme activity by detecting the released chromophore using colorimetric analysis. sigmaaldrich.comresearchgate.net

Detailed research findings have demonstrated the utility of these substrates in various enzymatic assays. The primary enzymes studied using these compounds are serine proteases, such as trypsin, but their application extends to other proteases like papain, cathepsins, and elastase. sigmaaldrich.comchemicalbook.combiosynth.comsigmaaldrich.comsigmaaldrich.com

Key derivatives and their research applications include:

Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA): This is a widely used chromogenic substrate. sigmaaldrich.comscbt.com Upon hydrolysis by an enzyme like trypsin, it releases the chromophore p-nitroaniline, which can be detected colorimetrically to measure enzyme activity. sigmaaldrich.comresearchgate.netcaymanchem.com Research applications include its use as a substrate for trypsin, amidase, and balterobin. sigmaaldrich.comresearchgate.net It has been employed to study the activity of trypsin complexes and to analyze elastase activity. sigmaaldrich.comresearchgate.netsigmaaldrich.com Furthermore, DL-BAPNA serves as a substrate for other serine proteases like β-secretase 1 (BACE1), calpain, and papain. caymanchem.com Studies have also utilized it to examine the release of tryptase from human lung mast cells. researchgate.net

Nα-Benzoyl-DL-arginine β-naphthylamide hydrochloride (BANA): This compound is another important chromogenic substrate. sigmaaldrich.com Its hydrolysis releases β-naphthylamine, a chromophore detectable by colorimetric methods. sigmaaldrich.com BANA is a substrate for proteolytic enzymes such as trypsin, cathepsin B1, cathepsin H, and papain. sigmaaldrich.com It has been notably used in the "BANA test" to assess the inhibitory activity of certain compounds against enzymes and in periodontal research to detect bacteria like Porphyromonas gingivalis and Treponema denticola. sigmaaldrich.comsigmaaldrich.com

The table below summarizes the utility of these key derivatives in biochemical research.

Substrate NameCommon AbbreviationTarget EnzymesResearch Application
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochlorideDL-BAPNA, BANITrypsin, Amidase, Balterobin, Elastase, β-secretase 1 (BACE1), Calpain, PapainChromogenic assay for enzyme activity and kinetics. sigmaaldrich.comchemicalbook.comresearchgate.netcaymanchem.comsigmaaldrich.com
Nα-Benzoyl-DL-arginine β-naphthylamide hydrochlorideBANATrypsin, Cathepsin B1, Cathepsin H, PapainChromogenic assay for enzyme activity and inhibitor screening; detection of specific bacteria in periodontal research. sigmaaldrich.comsigmaaldrich.com
Nα-Benzoyl-L-arginine ethyl ester hydrochlorideBAEETrypsin, Subtilisins, Kallikreins, Protein arginine deiminase 4 (PAD4)Substrate for quantifying the activity of various proteases and deiminases. caymanchem.com

Research has also compared the efficiency of different synthetic arginine substrates. For instance, one study found that trypsin hydrolyzed other substrates more readily than it did Nα-Benzoyl-DL-arginine-p-nitroanilide hydrochloride (DL-BAPA.HCl). nih.gov Such comparative studies are crucial for selecting the most appropriate substrate for a given experimental design, highlighting the specificity and kinetic differences between enzymes and their substrates.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3.ClH/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLUHKRVLRTIBV-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595377
Record name N~2~-Benzoyl-N~5~-(diaminomethylidene)-L-ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125652-40-6
Record name N~2~-Benzoyl-N~5~-(diaminomethylidene)-L-ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Applications in Enzyme Assays and Kinetics

Principles of Chromogenic and Fluorogenic Substrate Assays

The utility of Nα-Benzoyl-DL-arginine based substrates lies in their design as chromogenic or fluorogenic reporters. An enzyme's activity is quantified by monitoring the rate at which it cleaves the substrate, releasing a reporter moiety that can be easily detected.

The core principle of these assays involves the enzymatic hydrolysis of an amide bond between the arginine residue of the substrate and a reporter group. sigmaaldrich.comnih.govscientificlabs.comsigmaaldrich.com Two of the most common derivatives are Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) and Nα-Benzoyl-DL-arginine β-naphthylamide (BANA). forlabs.co.uksigmaaldrich.comsigmaaldrich.com

When BAPNA is used, a protease cleaves the bond linking arginine to p-nitroaniline (pNA). sigmaaldrich.comnih.govscientificlabs.comcaymanchem.comresearchgate.net In its bound, uncleaved state, the substrate is colorless. sigmaaldrich.comyoutube.com Upon hydrolysis, the released p-nitroaniline is a chromophore, a molecule that absorbs light in the visible spectrum, imparting a distinct yellow color to the solution. nih.govacs.orgresearchgate.net The intensity of this color is directly proportional to the amount of p-nitroaniline released and, consequently, to the enzyme's activity. nih.govyoutube.com

Similarly, Nα-Benzoyl-DL-arginine β-naphthylamide (BANA) serves as a substrate where the reporter moiety is β-naphthylamine. sigmaaldrich.comforlabs.co.uksigmaaldrich.comscientificlabs.co.uk Proteolytic cleavage releases β-naphthylamine. sigmaaldrich.com This released molecule can be detected colorimetrically, often after a secondary chemical reaction to produce a colored product. sigmaaldrich.comforlabs.co.ukscientificlabs.co.uk For instance, the BANA test is used to identify certain periodontal pathogens by their ability to hydrolyze the substrate. forlabs.co.ukscientificlabs.co.uk The released β-naphthylamine can also be quantified using its intrinsic fluorescence.

The quantification of enzymatic activity using these substrates relies on standard analytical techniques.

Spectrophotometry: This is the most common method for assays involving BAPNA. The released p-nitroaniline has a characteristic absorbance maximum, allowing for its concentration to be measured. The increase in absorbance is monitored over time using a spectrophotometer, typically at a wavelength of 405 nm or 410 nm. caymanchem.comresearchgate.netnih.govsigmaaldrich.com The rate of the reaction (the change in absorbance per unit of time) is then used to calculate the enzyme's activity. sigmaaldrich.com This method is straightforward and has been adapted for various formats, including multiwell microassays. caymanchem.com For example, a method for determining trypsin in human duodenal juice involves incubating the sample with a BAPNA solution and measuring the absorbance at 410 nm after stopping the reaction. nih.gov

Fluorometry: While p-nitroaniline is primarily detected by its color, β-naphthylamine released from BANA is fluorescent. Fluorometric methods offer higher sensitivity compared to spectrophotometry. The released β-naphthylamine can be excited with light at a specific wavelength, and the emitted fluorescence, which is proportional to its concentration, is measured. This allows for the detection of lower levels of enzyme activity.

SubstrateReporter MoietyDetection PrincipleWavelength
Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA)p-nitroaniline (pNA)Colorimetric (Spectrophotometry)405-410 nm caymanchem.comnih.gov
Nα-Benzoyl-DL-arginine β-naphthylamide (BANA)β-naphthylamineColorimetric or FluorometricVaries with detection method

Enzyme Activity Determination and Characterization

Derivatives of Nα-Benzoyl-DL-arginine hydrochloride are versatile substrates used to characterize a range of proteases that exhibit specificity for arginine residues.

Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) is widely employed as a chromogenic substrate for various serine proteases. caymanchem.combiosynth.comsigmaaldrich.com These enzymes, characterized by a key serine residue in their active site, recognize and cleave the peptide bond on the carboxyl side of arginine in the substrate. sigmaaldrich.comcaymanchem.com The resulting release of p-nitroaniline provides a direct measure of enzymatic activity. caymanchem.com Beyond trypsin, BAPNA has been utilized in assays for other serine proteases such as chymotrypsin (B1334515), elastase, and tryptase. sigmaaldrich.combiosynth.comsigmaaldrich.comscientificlabs.co.uk For instance, it has been used in fibrinogenolytic assays of the serine protease eupolytin1 and to measure tryptase release from human lung mast cells. researchgate.netsigmaaldrich.com

The most prominent application of Nα-Benzoyl-DL-arginine hydrochloride derivatives is in the assay of trypsin and trypsin-like enzymes. sigmaaldrich.comnih.govsigmaaldrich.combiosynth.comsigmaaldrich.combiosynth.com Both the L- and DL-forms of benzoyl-arginine-p-nitroanilide (L-BAPNA and DL-BAPNA) are effective substrates. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The assay is highly sensitive and widely used to quantify trypsin in various biological samples, from pancreatic tissue homogenates to the midguts of mosquitos. nih.govsigmaaldrich.com

The specificity of the assay is generally high for trypsin. nih.gov For example, in the analysis of human duodenal juice, the presence of other digestive enzymes like chymotrypsin or elastase did not interfere with the estimation of tryptic activity using BAPNA. nih.gov The method's reliability is supported by good correlation with other trypsin assays, such as those using p-toluenesulfonyl-L-arginine methyl ester (TAME) as a substrate. nih.gov Furthermore, BAPNA is used to study the inhibition of trypsin, where a decrease in the rate of p-nitroaniline release indicates the inhibitor's potency. sigmaaldrich.comprotocols.io

While extensively used for serine proteases, Nα-Benzoyl-DL-arginine derivatives are also valuable substrates for certain cysteine proteases. sigmaaldrich.comsigmaaldrich.comforlabs.co.ukcaymanchem.comscientificlabs.co.ukscientificlabs.com Papain, a cysteine protease derived from papaya, readily hydrolyzes BAPNA, and this reaction is used to study its enzymatic kinetics. nih.govacs.orgscientificlabs.com A study investigating the effects of organic solvents on papain activity monitored the hydrolysis of BAPNA at 430 nm. nih.govacs.org

Nα-Benzoyl-DL-arginine β-naphthylamide (BANA) is also a recognized substrate for papain and other cysteine proteases like cathepsin B and cathepsin H. sigmaaldrich.comforlabs.co.ukscientificlabs.co.uk The hydrolysis of BANA by these enzymes is a key component of various biochemical assays. forlabs.co.ukscientificlabs.co.ukforlabs.co.uk This broad utility makes these substrates useful tools for differentiating between protease classes, often in combination with specific inhibitors.

Enzyme ClassSpecific EnzymesSubstrate Used
Serine ProteasesTrypsin, Chymotrypsin, Tryptase, Elastase, BalterobinNα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) scientificlabs.comsigmaaldrich.comcaymanchem.comresearchgate.netbiosynth.comsigmaaldrich.comscientificlabs.co.uk
Cysteine ProteasesPapain, Cathepsin B, Cathepsin H, ActinidinNα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA), Nα-Benzoyl-DL-arginine β-naphthylamide (BANA) sigmaaldrich.comsigmaaldrich.comforlabs.co.ukcaymanchem.comscientificlabs.co.ukscientificlabs.comscientificlabs.co.uk

Elastase and Amidase Activity

Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA) has been utilized as a chromogenic substrate for the analysis of both elastase and general amidase activity. scientificlabs.iesigmaaldrich.comscientificlabs.co.uk The enzymatic assay is based on the hydrolysis of the bond between the arginine and the p-nitroaniline group. sigmaaldrich.com The release of the yellow chromophore, p-nitroaniline, can be monitored spectrophotometrically to quantify the rate of the enzymatic reaction. researchgate.netchemicalbook.com This compound is recognized as a substrate for a range of proteolytic enzymes, including trypsin, amidase, and balterobin. scientificlabs.ieresearchgate.net

Similarly, the L-isomer, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, is employed in spectrophotometric amidase assays to measure the activity of enzymes like papain. scientificlabs.co.uk

Fibrinolysin and Plasmin Activity

The compound N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride serves as a substrate for the enzyme plasmin, also known as fibrinolysin, which is a critical serine protease in the fibrinolytic system. chemicalbook.com The L-isomer of this substrate, N-α-Benzoyl-L-arginine p-nitroanilide hydrochloride, is also a known substrate for plasmin and is used in assays to measure its activity. mpbio.com Its application extends to broader fibrinogenolytic assays, which measure the breakdown of fibrinogen, a key action of plasmin. sigmaaldrich.com The enzymatic cleavage of the substrate by plasmin releases the chromogenic p-nitroanilide group, providing a direct measure of its proteolytic function. caymanchem.com

Cathepsin B Activity

N-Benzoyl-DL-arginine-4-nitroanilide hydrochloride is listed as a substrate for Cathepsin B, a lysosomal cysteine protease. chemicalbook.com A closely related compound, Nα-Benzoyl-DL-arginine β-naphthylamide hydrochloride (BANA), is also prominently used to determine the activity of Cathepsin B and other thiol proteinases. sigmaaldrich.comsigmaaldrich.com The BANA assay relies on the hydrolysis of the substrate to release β-naphthylamine, which can then be coupled with a reagent to produce a distinct color for quantification. sigmaaldrich.com This method has been specifically applied to develop assays for Cathepsin B1. sigmaaldrich.com

Enzyme Kinetics Investigations

The use of Nα-Benzoyl-DL-arginine hydrochloride derivatives is integral to fundamental studies of enzyme kinetics, enabling researchers to elucidate reaction mechanisms and enzyme-substrate interactions.

Determination of Kinetic Parameters (e.g., K_M)

Nα-Benzoyl-DL-arginine hydrochloride derivatives are instrumental in determining key enzyme kinetic parameters. For instance, studies on the hydrolysis of benzoylarginine-p-nitroanilide (BAPA) by synthetic polymers demonstrated that the reaction follows Michaelis-Menten kinetics, allowing for the calculation of the Michaelis constant (K_M). nih.gov Furthermore, the related substrate Nα-Benzoyl-DL-arginine β-naphthylamide hydrochloride (BANA) has been used specifically for determining the inhibition constant (Ki) of various inhibitors against the enzyme trypsin. sigmaaldrich.comforlabs.co.uk The ability to generate a colored product upon hydrolysis makes these substrates ideal for the kinetic studies of trypsin and trypsin-like enzymes. google.com

Substrate Saturation and Hydrolysis Rate Studies

The compound and its analogs are frequently used to study substrate saturation and compare hydrolysis rates. Serine proteases bind to and cleave Nα-Benzoyl-DL-arginine-pNA (DL-BAPNA), releasing p-nitroanilide, which is quantified via colorimetric detection at 405 nm to measure the rate of enzyme activity. caymanchem.com

Research comparing various synthetic arginine substrates has provided detailed insights into their relative hydrolysis rates by trypsin. These studies offer a clear hierarchy of substrate suitability based on the speed of cleavage. nih.gov In such investigations, it is often necessary to correct for substrate concentration, a key aspect of understanding substrate saturation phenomena as described by Michaelis-Menten kinetics. nih.gov

Table 1: Relative Hydrolysis Rates of Arginine Substrates by Trypsin This table is based on findings that N-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride (ZPVAPA.HCl) is hydrolyzed by trypsin more readily than other synthetic substrates.

Substrate NameRelative Hydrolysis Rate Factor Compared to ZPVAPA.HCl
Nα-Benzoyl-DL-arginine-p-nitroanilide hydrochloride (DL-BAPA.HCl) 1,200x slower
Nα-Tosyl-L-arginine-p-nitroanilide hydrochloride (L-TAPA.HCl)600x slower
Nα-Benzoyl-L-arginine-p-nitroanilide hydrochloride (L-BAPA.HCl)400x slower
Nα-Benzyloxycarbonyl-L-arginine-p-nitroanilide hydrochloride (L-ZAPA.HCl)100x slower
Data sourced from a study on the action of trypsin on synthetic chromogenic arginine substrates. nih.gov

Stereospecificity in Enzymatic Hydrolysis

Enzymes often exhibit a high degree of stereospecificity, preferentially acting on one stereoisomer over another. Studies using different isomers of benzoylarginine-p-nitroanilide (BAPA) have clearly demonstrated this principle. nih.gov In one key study, synthetic enzyme-like polymers showed distinct stereospecific preferences. nih.gov

A copolymer of L-Cysteine and L-Glutamic acid, copoly (L-Cys, L-Glu) , hydrolyzed the L-isomer of BAPA faster than the D-isomer. The observed rates were in the order: vL > vDL > vD. nih.gov

Conversely, a copolymer of D-Cysteine and D-Glutamic acid, copoly (D-Cys, D-Glu) , hydrolyzed the D-isomer of BAPA more rapidly than the L-isomer, with rates in the order: vD > vDL > vL. nih.gov

This stereospecificity is also evident in natural enzymes. Trypsin, for example, hydrolyzes Nα-Benzoyl-L-arginine-p-nitroanilide hydrochloride (L-BAPA.HCl) approximately three times faster than it hydrolyzes the racemic mixture, Nα-Benzoyl-DL-arginine-p-nitroanilide hydrochloride (DL-BAPA.HCl), highlighting its preference for the L-isomer. nih.gov This difference is attributed to the specific configuration of the substrate in relation to the enzyme's active site. nih.gov

Table 2: Summary of Stereospecific Hydrolysis of Benzoylarginine-p-nitroanilide (BAPA)

CatalystFaster Hydrolyzed IsomerSlower Hydrolyzed IsomerOrder of Reaction Rates
copoly (L-Cys, L-Glu) L-BAPAD-BAPAvL > vDL > vD
copoly (D-Cys, D-Glu) D-BAPAL-BAPAvD > vDL > vL
Data sourced from a study on stereospecificity in enzyme-like hydrolysis. nih.gov

Studies on Enzyme Substrate Specificity and Molecular Interactions

Characterization of P1/P2 Subsite Preferences in Proteases

The specificity of many proteases is largely dictated by the amino acid residues of the substrate that fit into the enzyme's binding pockets, known as subsites. Following the nomenclature established by Schechter and Berger, the substrate residues are labeled P1, P2, P3, etc., moving N-terminally from the scissile bond. expasy.org The P1 residue is often the primary determinant of an enzyme's specificity. mdpi.com

Nalpha-Benzoyl-DL-arginine hydrochloride provides a substrate with a defined P1 residue—arginine. This makes it and its derivatives, such as Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) and Nα-Benzoyl-DL-arginine β-naphthylamide (BANA), ideal tools for probing proteases that recognize basic amino acids. sigmaaldrich.comsigmaaldrich.com Trypsin-like serine proteases, for instance, have a deep S1 pocket containing a negatively charged aspartic acid residue at its base, which specifically accommodates the positively charged side chain of arginine or lysine (B10760008) at the substrate's P1 position. mdpi.comnih.gov

Studies have demonstrated that substituting the P1 residue can dramatically alter an inhibitor's or substrate's specificity. For example, replacing a P1 arginine with alanine (B10760859) in the Kazal-type inhibitor CmPI-II abolished its ability to inhibit trypsin, highlighting the critical role of the P1 residue in defining enzyme preference. nih.gov

While the P1 subsite is critical, the P2 subsite also contributes significantly to binding and specificity. For example, cysteine cathepsins exhibit distinct P2 preferences. Cathepsin L shows a preference for aromatic residues (like Phenylalanine) in the P2 position, while Cathepsin S favors aliphatic residues (like Valine) at this subsite. researchgate.net The interaction between the enzyme and both the P1 and P2 residues of a substrate collectively determines the efficiency of binding and cleavage.

Table 1: P1/P2 Subsite Preferences for Various Proteases

Protease Class P1 Preference P2 Preference
Trypsin Serine Protease Arginine (Arg), Lysine (Lys) Generally less restrictive
Cathepsin B Cysteine Protease Arginine (Arg), Lysine (Lys) Aromatic residues (e.g., Phe)
Cathepsin L Cysteine Protease Basic amino acids Aromatic or aliphatic residues
Cathepsin S Cysteine Protease Basic amino acids Aliphatic residues (e.g., Val)
Papain Cysteine Protease Arginine (Arg) Phenylalanine (Phe)
Factor Xa Serine Protease Arginine (Arg) Glycine (Gly)

This table summarizes general preferences based on multiple studies. expasy.orgmdpi.comresearchgate.netmdpi.com

Influence of Substrate Structure on Catalytic Efficiency

The influence of substrate structure is clearly demonstrated in chromogenic and fluorogenic assays. Derivatives like Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) are designed so that enzymatic cleavage of the amide bond between arginine and the p-nitroaniline group releases a chromophore (p-nitroaniline). sigmaaldrich.comcaymanchem.com The rate of color development is directly proportional to the enzyme's catalytic activity. The efficiency with which an enzyme cleaves BAPNA is a measure of its catalytic efficiency (kcat/Km) towards this specific synthetic substrate.

Research on Nα-benzoyl-L-argininate ethyl ester (BAEE), a close analog, in lipid membranes showed that the benzoyl and ethyl groups increase the molecule's hydrophobicity, facilitating its insertion into the membrane interphase. researchgate.netnih.gov While this study focuses on lipid interactions, it underscores how the non-amino acid portions of the molecule dictate its physicochemical properties and affinity for specific environments, a principle that also applies to enzyme active sites. The enhanced hydrophobicity can promote more effective binding within the often-greasy active site clefts of proteases, thereby influencing catalytic rates. Different proteases show varying levels of activity against these synthetic substrates, reflecting the unique architecture of their respective active sites. For example, BAPNA is a well-established substrate for trypsin but is also used to assay the activity of other proteases like papain and certain calpains. caymanchem.com

Table 2: Examples of Nalpha-Benzoyl-DL-arginine Derivatives as Protease Substrates

Substrate Derivative Leaving Group Detection Method Commonly Assayed Enzymes
Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) p-nitroaniline Colorimetric (405 nm) Trypsin, Papain, Calpain sigmaaldrich.comcaymanchem.com
Nα-Benzoyl-DL-arginine β-naphthylamide (BANA) β-naphthylamine Colorimetric/Fluorometric Trypsin, Cathepsin B, Cathepsin H sigmaaldrich.comsigmaaldrich.com
Nα-Benzoyl-L-argininate ethyl ester (BAEE) Ethanol Spectrophotometric (UV) Trypsin, Chymotrypsin (B1334515)

Role of Guanidyl Moiety in Enzymatic Recognition

The guanidyl (or guanidinium) group of the arginine side chain is the defining feature for recognition by a large class of proteases. This group is protonated at physiological pH, carrying a positive charge that is delocalized across its planar structure. researchgate.netnih.gov This charge and geometry are fundamental to its role in enzymatic recognition.

In trypsin-like serine proteases, the S1 specificity pocket is a deep cleft that contains an aspartic acid residue (Asp189 in bovine trypsin) at its bottom. This negatively charged residue forms a highly specific electrostatic interaction, or salt bridge, with the positively charged guanidinium (B1211019) group of the P1 arginine in the substrate. This interaction is the primary reason for trypsin's strong preference for cleaving peptide bonds after arginine or lysine residues.

Studies using Nα-benzoyl-L-argininate ethyl ester (BAEE) have confirmed that the guanidyl moiety remains protonated in various environments, from aqueous solutions to lipid interfaces. conicet.gov.ar Research on the interaction of BAEE with lipid membranes revealed that the orientation of the guanidyl group is influenced by its surrounding chemical environment. In the presence of lipids, the guanidyl moiety of BAEE was found to be exposed to the aqueous phase, while the hydrophobic benzoyl group inserted into the membrane. conicet.gov.arnih.gov This differential positioning illustrates the distinct interaction properties of the molecule's components. In an enzyme active site, this same principle applies: the guanidinium group seeks out a complementary polar or charged partner, such as the aspartate in the S1 pocket, to achieve a stable, low-energy binding state, which is a prerequisite for efficient catalysis.

Enzyme-Dependent Substrate Recognition Mechanisms

While the P1 arginine of this compound is a key recognition element, the precise mechanism of substrate binding and cleavage varies significantly among different classes of proteases. This enzyme-dependent recognition is a function of the unique three-dimensional structure of each enzyme's active site.

Serine Proteases (e.g., Trypsin): As discussed, recognition is dominated by the electrostatic interaction between the substrate's P1 arginine side chain and the aspartate residue in the S1 pocket. mdpi.comnih.gov The active site is pre-organized to accommodate this specific interaction, leading to highly efficient catalysis. The catalytic mechanism involves a "catalytic triad" of serine, histidine, and aspartate residues that attack the scissile peptide bond.

Cysteine Proteases (e.g., Papain, Cathepsin B): These enzymes also cleave substrates with P1 arginine, as demonstrated by their activity on BANA. sigmaaldrich.com However, their active sites and catalytic mechanisms differ from serine proteases. The S1 subsite in many cysteine proteases is a broader, less deep cleft compared to trypsin's. While it accommodates the guanidinium group, the binding may be less dependent on a single, perfectly positioned salt bridge and more reliant on a combination of hydrogen bonds and shape complementarity. The catalytic mechanism utilizes a cysteine-histidine dyad, where the cysteine thiol group acts as the nucleophile. Cathepsin B is further distinguished by a structural feature known as the "occluding loop," which can block the active site cleft, giving it both endopeptidase and exopeptidase activity. researchgate.net

This diversity in recognition mechanisms allows different enzymes to act on the same substrate, like this compound, but with different efficiencies and kinetic profiles, reflecting their distinct evolutionary origins and physiological roles.

Application in the Discovery and Characterization of Enzyme Modulators

Investigation of Protease Inhibitors

Nα-Benzoyl-DL-arginine hydrochloride derivatives, such as Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) and Nα-Benzoyl-DL-arginine β-naphthylamide (BANA), are widely used as chromogenic substrates for various proteases, including trypsin, papain, and cathepsins. chemicalbook.comnih.gov The enzymatic cleavage of these substrates releases a colored product, p-nitroaniline or β-naphthylamine, which can be quantified spectrophotometrically. chemicalbook.comnih.gov This property makes them instrumental in assays designed to screen for and characterize protease inhibitors. chemicalbook.comnih.gov For instance, BANA has been utilized as a substrate to assess the inhibitory activity of stefin and to determine the inhibition constants (Ki) of various inhibitors against trypsin. researchgate.net

The use of Nα-Benzoyl-DL-arginine hydrochloride derivatives is central to kinetic studies aimed at elucidating the mechanism of action of protease inhibitors. By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, researchers can determine the nature of the inhibition, such as competitive, noncompetitive, or mixed inhibition.

Methodologies like Michaelis-Menten kinetics and their graphical representations, such as the Lineweaver-Burk plot, are employed for this purpose. researchgate.netyoutube.com In a typical assay, the hydrolysis of a substrate like L-BAPNA by a protease is measured in the presence and absence of a potential inhibitor. youtube.com The resulting data can reveal how the inhibitor affects the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). For example, in the study of papain, the presence of different organic solvents was shown to induce a mixed-competitive inhibition pattern when using BAPNA as the substrate. nih.gov This is characterized by changes in both the Vmax and Km values, which can be clearly visualized on a Lineweaver-Burk plot. nih.govchemicalbook.com Such analyses are fundamental in understanding how a modulator interacts with a protease.

Table 1: Kinetic Parameters of Papain with BAPNA in the Presence of Inhibitory Solvents This table is interactive. You can sort and filter the data.

Inhibitor (Solvent) Inhibition Type Effect on Km Effect on Vmax
Acetonitrile Mixed-Competitive Increase Decrease
Methanol Competitive-like Increase Little to no change
Ethanol Competitive-like Increase Little to no change
Dimethyl Sulfoxide (B87167) (High Conc.) Mixed-Competitive Increase Decrease

Data derived from studies on the effects of organic solvents on papain kinetics. nih.gov

Nα-Benzoyl-DL-arginine amide (BAA), a derivative of the subject compound, has been instrumental in understanding the structural basis of enzyme-inhibitor interactions, particularly with Peptidylarginine Deiminase 4 (PAD4). PAD4 is an enzyme implicated in autoimmune diseases like rheumatoid arthritis, making it a significant therapeutic target. sigmaaldrich.com

X-ray crystallography studies have successfully determined the structure of PAD4 in a complex with calcium ions and Benzoyl Arginine Amide (BAA). youtube.comsigmaaldrich.com These studies reveal that the PAD4 monomer consists of an N-terminal domain and a C-terminal catalytic domain. sigmaaldrich.comsigmaaldrich.com The BAA molecule binds within a negatively charged channel in the active site of the enzyme. sigmaaldrich.com Key residues for this interaction have been identified, including Cysteine 645 (C645), which acts as a nucleophile, and Histidine 471 (H471), which functions as a general acid/base. The binding is initiated by strong electrostatic interactions between Aspartic acid residues (D350 and D473) and the guanidinium (B1211019) group of the BAA substrate. Furthermore, the aliphatic portion of the substrate engages in hydrophobic interactions with Tryptophan 347 (W347) and Valine 469 (V469). This detailed structural information is invaluable for the rational design of more potent and specific PAD4 inhibitors. youtube.com

Table 2: Key Residues in the PAD4-BAA Interaction This table is interactive. You can sort and filter the data.

Residue Role in Interaction Interaction Type Reference
C645 Catalytic Nucleophile Covalent modification (in irreversible inhibitors)
H471 General Acid/Base Catalysis
D350 Substrate Binding Electrostatic
D473 Substrate Binding Electrostatic
R374 Substrate Binding Hydrogen Bonding
W347 Substrate Binding Hydrophobic
V469 Substrate Binding Hydrophobic

Modulation of Phosphodiesterase Activity

A review of the scientific literature does not indicate a significant role for Nα-Benzoyl-DL-arginine hydrochloride in the study or modulation of phosphodiesterase activity. Its application appears to be highly specific to enzymes that recognize and cleave the arginine moiety, such as certain proteases.

Modulation of Phosphatase Activity

Similar to phosphodiesterases, there is no substantial evidence in the available scientific literature to suggest that Nα-Benzoyl-DL-arginine hydrochloride is used as a tool to investigate or modulate the activity of phosphatases. Its utility is primarily confined to the field of protease research.

Table 3: List of Mentioned Compounds

Compound Name Abbreviation
Nα-Benzoyl-DL-arginine hydrochloride -
Nα-Benzoyl-DL-arginine p-nitroanilide BAPNA
Nα-Benzoyl-DL-arginine β-naphthylamide BANA
Nα-Benzoyl-DL-arginine amide BAA
Peptidylarginine Deiminase 4 PAD4
Stefin -
Trypsin -
Papain -
Cathepsin -
p-Nitroaniline pNA

Research in Diverse Biological Contexts

Microbial Enzymatic Activity

The hydrolysis of Nalpha-Benzoyl-DL-arginine derivatives by microbial enzymes is a key principle in diagnostic and research applications, particularly for identifying pathogenic bacteria based on their specific protease profiles.

Oral Pathogens : A notable application is the BANA test, which uses Nα-Benzoyl-DL-arginine β-naphthylamide as a substrate. This test is designed to detect the presence of specific anaerobic bacteria associated with periodontal disease. Key pathogens including Porphyromonas gingivalis, Treponema denticola, and Bacteroides forsythus produce trypsin-like enzymes that can hydrolyze BANA. The hydrolysis releases β-naphthylamide, which reacts with a dye to produce a color change, indicating a positive result. This method has shown high sensitivity and accuracy in detecting these periodontal pathogens in subgingival plaque samples. The BANA test has also been explored for identifying endodontic pathogens in infected root canals, demonstrating its utility as a rapid, chairside diagnostic tool.

Salmonella typhimurium Proteases : While the substrate is widely used for assaying trypsin-like proteases, specific research detailing its application for the characterization of proteases from Salmonella typhimurium was not prominent in the reviewed literature.

Table 1: Use of BANA in Detecting Oral Pathogens
PathogenEnzyme TypeApplication ContextReference
Porphyromonas gingivalisTrypsin-like ProteasePeriodontal Disease Diagnosis
Treponema denticolaTrypsin-like ProteasePeriodontal Disease Diagnosis
Bacteroides forsythusTrypsin-like ProteasePeriodontal Disease Diagnosis
Endodontic PathogensTrypsin-like ProteaseInfected Root Canal Analysis

Plant Proteases

Nalpha-Benzoyl-DL-arginine hydrochloride and its analogs are standard substrates for assaying various plant-derived proteases, particularly those belonging to the cysteine and serine protease families.

Canavalia ensiformis : Specific studies utilizing this compound to characterize proteases from Canavalia ensiformis (jack bean) were not identified in the scope of this review.

Latex Enzymes : The compound is frequently used to measure the activity of enzymes found in plant latex. A primary example is papain, a cysteine protease extracted from papaya latex. Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA) is a well-established chromogenic substrate for papain, where its hydrolysis releases p-nitroaniline, allowing for colorimetric quantification of enzyme activity. This assay is fundamental in biochemical studies to determine the catalytic characteristics and inhibition kinetics of papain and related enzymes.

Animal and Insect Proteases

The substrate is crucial for investigating proteases involved in various physiological processes in animals and insects, from reproduction to hematophagy.

Equine Seminal Plasma : In equine reproduction research, N-alpha-benzoyl-DL-arginine p-nitroanilide (BAPNA) is employed as a synthetic substrate to measure the activity of proteases and their inhibitors in seminal plasma. It is used to assess the total proteolytic activity and evaluate the function of specific proteinase inhibitors that modulate sperm functions like the acrosome reaction. Furthermore, BAPNA is used to determine the activity of acrosin, a key trypsin-like enzyme released from spermatozoa, with detectable levels of activity also found in the seminal plasma fluid itself.

Ixodes scapularis Salivary Enzymes : The saliva of the black-legged tick, Ixodes scapularis, contains a complex mixture of molecules that facilitate blood-feeding, including proteases. Research has led to the purification of a 29.9 kDa serine protease from the tick's saliva, named IXOSP. The enzymatic activity of IXOSP was effectively measured using BAPNA as a substrate, demonstrating the enzyme's trypsin-like specificity for arginine-containing substrates. This highlights the substrate's role in characterizing novel enzymes from disease vectors.

Snake Venoms : Snake venoms are a rich source of proteases that affect the hemostatic system. Derivatives such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride are used as synthetic substrates to study these venom enzymes. For instance, it was used in the steady-state kinetic analysis of arginine esterase E-I, a serine protease from the venom of the Gaboon viper (Bitis gabonica), helping to elucidate its catalytic mechanism.

Table 2: Research Applications in Animal and Insect Protease Analysis
Organism/SourceEnzyme/System StudiedSubstrate UsedResearch FocusReference
Horse (Equus caballus)Seminal Plasma Proteinase InhibitorsN-alpha-benzoyl-DL-arginine p-nitroanilide (BAPNA)Evaluation of inhibitory potential against trypsin
Horse (Equus caballus)AcrosinN-alpha-benzoyl-DL-arginine p-nitroanilide (BAPNA)Assessment of sperm function
Tick (Ixodes scapularis)Salivary Serine Protease (IXOSP)N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA)Purification and characterization of a novel protease
Gaboon Viper (Bitis gabonica)Venom Arginine Esterase E-INα-Benzoyl-L-arginine 4-nitroanilide hydrochlorideSteady-state kinetic analysis

Advanced Methodological Considerations

Development of Analytical Protocols for Protease Profiling

Nα-Benzoyl-DL-arginine hydrochloride and its chromogenic and fluorogenic derivatives are central to the development of robust analytical protocols for profiling the activity of various proteases. The most widely used derivative is Nα-Benzoyl-DL-arginine p-nitroanilide hydrochloride (BAPNA), a chromogenic substrate for a range of proteolytic enzymes including trypsin, papain, amidase, and balterobin. sigmaaldrich.comscientificlabs.co.ukresearchgate.net The core of these analytical protocols lies in the enzymatic hydrolysis of the amide bond between the arginine and the chromogenic or fluorogenic group.

In the case of BAPNA, enzymatic cleavage releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically. scientificlabs.co.ukcaymanchem.com The rate of pNA formation, measured by the increase in absorbance at approximately 405-410 nm, is directly proportional to the activity of the protease under investigation. researchgate.netpubcompare.ai This principle forms the basis of the standard Erlanger method for trypsin activity measurement. researchgate.net

A typical analytical protocol for protease profiling using a substrate like BAPNA involves several key steps:

Reagent Preparation : The substrate is often dissolved in a solvent like Dimethyl sulfoxide (B87167) (DMSO) before being diluted into an aqueous buffer solution appropriate for the enzyme being studied. researchgate.netsigmaaldrich.com

Enzyme Reaction : A known volume of the enzyme-containing sample is incubated with the substrate solution under controlled conditions of temperature and pH. pubcompare.ai

Detection : The reaction progress is monitored over time by measuring the change in absorbance or fluorescence. researchgate.net

Another common derivative, Nα-Benzoyl-DL-arginine β-naphthylamide hydrochloride (BANA), functions similarly but releases β-naphthylamine upon hydrolysis. sigmaaldrich.com This product can then be coupled with a diazonium salt to produce a colored azo dye, allowing for colorimetric quantification. The BANA hydrolysis assay is particularly noted for its use in periodontal research to detect the activity of specific bacteria like Porphyromonas gingivalis. sigmaaldrich.com

These protocols are highly adaptable and have been employed in various research contexts, from quantifying trypsin in the digestive tracts of fish to assessing the activity of tryptase released from human lung mast cells. researchgate.netsigmaaldrich.com

Table 1: Comparison of Common Chromogenic Derivatives for Protease Profiling

Derivative NameAbbreviationCleavage Product DetectedDetection MethodTypical Detection WavelengthCommonly Assayed Enzymes
Nα-Benzoyl-DL-arginine p-nitroanilide hydrochlorideBAPNAp-nitroanilineColorimetry405-410 nmTrypsin, Papain, Amidase, Balterobin sigmaaldrich.comscientificlabs.co.ukresearchgate.net
Nα-Benzoyl-DL-arginine β-naphthylamide hydrochlorideBANAβ-naphthylamineColorimetry (after coupling)Varies with coupling agentTrypsin, Cathepsins, Papain sigmaaldrich.com

Standardization and Reference Material Applications in Enzymology

The consistent and predictable nature of the hydrolysis of Nα-Benzoyl-DL-arginine hydrochloride derivatives by specific proteases makes them invaluable for standardization in enzymology. They serve as reference materials to ensure the accuracy, reproducibility, and comparability of enzyme activity measurements across different experiments and laboratories.

A primary application in this area is the generation of standard curves for proteases like trypsin and papain. sigmaaldrich.com By preparing a series of known enzyme concentrations and measuring their activity against a saturating concentration of a substrate like BAPNA, a standard curve of activity versus concentration can be plotted. This calibrated curve can then be used to determine the exact enzymatic activity in unknown samples. For example, the trypsin inhibitory capacity of a sample can be precisely quantified by measuring the reduction in the rate of BAPNA hydrolysis compared to an uninhibited standard. researchgate.net

The use of high-purity Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride as a substrate is specified in protocols for chymotrypsin (B1334515) and trypsin activity assays in various biological extracts, such as from pancreatic tissue homogenates. sigmaaldrich.com Its role as a standard substrate allows for the definition of enzyme activity units. For instance, one unit of trypsin activity is often defined as the amount of enzyme that hydrolyzes a specific amount of substrate per minute under defined conditions.

The reliability of these compounds as reference materials depends on their chemical purity and stability. Suppliers provide detailed specifications, including purity levels (e.g., ≥98% or ≥99%), which are crucial for their use in quantitative assays. sigmaaldrich.comsigmaaldrich.com While factors like the auto-hydrolysis of BAPNA at certain pH values can be a limitation, standardized protocols are designed to minimize such effects, for example, by preparing substrate stock solutions fresh. researchgate.net

Integration with Complementary Biochemical and Biophysical Techniques

While colorimetric assays are the primary application, Nα-Benzoyl-DL-arginine hydrochloride and its derivatives can be integrated with more advanced biochemical and biophysical techniques to gain deeper insights into protease function.

Mass Spectrometry (MS): Mass spectrometry can be used to analyze the products of enzymatic reactions involving these substrates. While proteins are typically digested into smaller peptides for MS analysis, the cleavage of small synthetic substrates can also be monitored. researchgate.net For instance, after an enzymatic assay, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS could be used to confirm the identity of the cleavage products, such as p-nitroaniline and the N-benzoyl-arginine moiety, by their specific mass-to-charge ratios. researchgate.netnih.gov This can be particularly useful for verifying enzyme specificity and for studying reaction mechanisms in detail.

Fluorescence Spectroscopy: The integration with fluorescence spectroscopy offers enhanced sensitivity for detecting protease activity. While the substrate itself is not fluorescent, its hydrolysis can influence a fluorescent system. For example, one study developed a "turn-on" fluorescent sensor system where the enzymatic release of p-nitroanilide from a peptide substrate altered the electrostatic interactions with a fluorescent conjugated polyelectrolyte, leading to a measurable increase in fluorescence. While this specific study used a different peptide, the principle can be applied to BAPNA. The release of the p-nitroaniline product from BAPNA can be detected through its effect on the fluorescence of other components in the assay mixture, providing a highly sensitive, real-time readout of enzyme kinetics.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the vibrations of molecular bonds. In principle, it could be used to monitor the hydrolysis of Nα-Benzoyl-DL-arginine hydrochloride by tracking the disappearance of the amide bond's characteristic vibrational frequency and the appearance of new frequencies corresponding to the carboxylate and amine groups of the products. This would provide a label-free method for continuously monitoring the enzymatic reaction, offering a complementary approach to traditional absorbance or fluorescence-based methods.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Benzoyl-Arginine Based Probes

The core structure of Nα-benzoyl-arginine provides a robust scaffold for the design and synthesis of novel chemical probes. The benzoyl group and the arginine side chain are critical for recognition by a host of proteases, particularly those that cleave after arginine residues, such as trypsin. biosynth.com Researchers are leveraging this foundation to create sophisticated tools for detecting and quantifying enzyme activity with greater sensitivity and specificity.

The synthesis of these probes often involves modifying the C-terminus of the arginine molecule. By attaching chromogenic or fluorogenic groups, scientists have developed substrates that release a detectable signal upon enzymatic cleavage. A classic example is Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA), where hydrolysis releases the yellow chromophore p-nitroaniline, allowing for colorimetric analysis of enzyme activity. scientificlabs.co.uksigmaaldrich.com Similarly, Nα-Benzoyl-DL-arginine β-naphthylamide hydrochloride (BANA) releases β-naphthylamine upon hydrolysis, which can also be detected colorimetrically. sigmaaldrich.comsigmaaldrich.com

Future research is focused on creating probes with enhanced properties. This includes the development of fluorescent probes for the enantioselective recognition of arginine, which could provide highly sensitive methods for qualitative and quantitative analysis. nih.govrsc.org Another promising area is the synthesis of isotopically labeled arginine derivatives, which can be incorporated into proteins and studied using Nuclear Magnetic Resonance (NMR) spectroscopy to probe protein structure and interactions at an atomic level. nih.govresearchgate.net Furthermore, the design of radiolabeled arginine derivatives, such as those labeled with Fluorine-18, is being explored for in vivo applications like tumor imaging with Positron Emission Tomography (PET), targeting the altered metabolism of arginine in cancer cells. nih.gov

The general synthetic strategy for creating these probes often starts with a protected form of arginine. For instance, the synthesis of the optically active L-form of Benzoyl-arginine-p-nitroanilide (BAPA) involved starting with Nα-carbobenzyloxy-Nω-nitro-L-arginine to prevent racemization during the reaction. oup.com More modern methods may use different condensing agents, such as phosphorus pentoxide, to improve reaction times and yields. google.com

Table 1: Examples of Benzoyl-Arginine Based Probe Modifications

Base Scaffold Modification Resulting Probe Detection Method Primary Application
Nα-Benzoyl-Arginine Addition of p-nitroaniline Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) scientificlabs.co.uk Colorimetric Trypsin and chymotrypsin (B1334515) activity assays biosynth.com
Nα-Benzoyl-Arginine Addition of β-naphthylamide Nα-Benzoyl-DL-arginine β-naphthylamide (BANA) sigmaaldrich.com Colorimetric Cathepsin and periodontal bacteria protease assays sigmaaldrich.comoup.com
Nα-Benzoyl-Arginine Addition of an ethyl ester group Nα-Benzoyl-L-arginine ethyl ester (BAEE) nih.gov Biochemical Assay Protein Arginine Deiminase (PAD) activity assays nih.gov
Arginine Skeleton Attachment of [18F]fluoroethoxy benzyl (2S,4S)-2-amino-4-(4-(2-(fluoro-18F)ethoxy)benzyl)-5-guanidinopentanoic acid nih.gov PET Imaging In vivo tumor imaging nih.gov

Elucidation of Complex Proteolytic Networks

Proteases function within intricate networks where their activities are tightly regulated. Dysregulation of these networks is implicated in numerous diseases, including cancer, inflammatory disorders, and infectious diseases. nih.gov Benzoyl-arginine-based substrates are instrumental in mapping the activity of these complex proteolytic networks.

Because Nα-benzoyl-arginine derivatives are recognized by a range of proteases that cleave at arginine residues, they can be used as broad-spectrum tools to assess the activity of entire enzyme families. For example, derivatives like BAPNA and BANA are substrates for trypsin, papain, cathepsins, and various microbial enzymes. scientificlabs.co.uksigmaaldrich.comscientificlabs.co.uk This allows researchers to probe the "arginine-specific protease" activity within a complex biological sample, such as a cell lysate or tissue homogenate.

A key application is in periodontal research, where the BANA assay is used to detect the presence of specific pathogenic bacteria like Porphyromonas gingivalis and Treponema denticola. sigmaaldrich.com These bacteria produce trypsin-like enzymes that hydrolyze the BANA substrate, providing a rapid diagnostic indicator of infection. sigmaaldrich.com This method allows for the functional detection of pathogenic activity within the complex oral microbiome.

Furthermore, these substrates are crucial for studying specific enzyme families involved in disease. The protein arginine deiminases (PADs) are enzymes that convert arginine residues in proteins to citrulline, a process implicated in autoimmune diseases like rheumatoid arthritis and various cancers. nih.gov Substrates such as N-α-benzoyl-L-arginine ethyl ester (BAEE) are used to measure the activity of PAD enzymes and to screen for inhibitors, helping to elucidate the role of these enzymes in disease pathogenesis. nih.gov By using a panel of different arginine-based substrates with slight variations in structure, researchers can begin to dissect the contributions of individual proteases or sub-families within a complex network.

Table 2: Proteases and Enzyme Families Targeted by Benzoyl-Arginine Derivatives

Enzyme/Family Substrate Derivative Area of Research Reference
Trypsin Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA) General proteolytic activity, enzyme kinetics biosynth.comscientificlabs.co.uk
Papain Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) Protease inhibition studies, enzyme characterization scientificlabs.co.uk
Cathepsin B1, H Nα-Benzoyl-DL-arginine β-naphthylamide (BANA) Thiol proteinase activity assays sigmaaldrich.comoup.com
Periodontal Pathogen Proteases Nα-Benzoyl-DL-arginine β-naphthylamide (BANA) Clinical microbiology, periodontal disease diagnosis sigmaaldrich.com
Protein Arginine Deiminases (PADs) N-α-Benzoyl-L-arginine ethyl ester (BAEE) Drug discovery, inflammation, cancer biology nih.gov

Advancements in High-Throughput Screening Methodologies

The search for new drugs often requires the screening of massive libraries of chemical compounds to identify molecules that can modulate the activity of a specific enzyme target. azolifesciences.com High-throughput screening (HTS) accomplishes this by using automated, miniaturized assays to test thousands of compounds rapidly. azolifesciences.com Nα-Benzoyl-DL-arginine hydrochloride and its derivatives are workhorse substrates in HTS campaigns targeting proteases and related enzymes.

The principle of their use in HTS is straightforward. A chromogenic substrate like DL-BAPNA is added to a reaction mixture containing the target enzyme (e.g., a protease). scientificlabs.co.uk The enzyme cleaves the substrate, producing a colored product that can be measured by a spectrophotometer. scientificlabs.co.uk When a test compound from a chemical library is added, a reduction in color production indicates that the compound is inhibiting the enzyme's activity. This process is typically performed in microplates with 384 or more wells, allowing for massive parallel testing. nih.gov

A well-documented example is the use of N-α-benzoyl-L-arginine ethyl ester (BAEE) in HTS campaigns to discover inhibitors of protein arginine deiminase 4 (PAD4), a target for inflammatory diseases and cancer. nih.gov In these assays, PAD4 activity is measured by the amount of citrulline produced from the BAEE substrate. Potential inhibitors are identified by their ability to prevent citrulline production. nih.gov

Future advancements in HTS are focused on increasing throughput, reducing volumes, and developing more sophisticated detection methods. This includes the use of fluorescence-based assays, which often offer higher sensitivity than colorimetric assays. nih.gov For example, a fluorescence-based HTS assay for Arginase-1 was developed to find inhibitors for cancer immunotherapy, demonstrating the adaptability of arginine-based substrates to modern screening platforms. nih.gov The integration of robotics, advanced liquid handling systems, and powerful data analysis software continues to make HTS a cornerstone of modern drug discovery, with simple, reliable substrates like benzoyl-arginine derivatives remaining essential to its success. azolifesciences.com

Table 3: Components of a Typical HTS Assay for PAD4 Inhibition

Component Description Role in Assay Reference
Target Enzyme Human recombinant PAD4 Catalyzes the conversion of the substrate. nih.gov
Substrate N-α-Benzoyl-L-arginine ethyl ester (BAEE) Converted by PAD4 to produce a detectable product (citrulline). nih.gov
Test Compounds Library of small molecules Screened for their ability to block enzyme activity. nih.govazolifesciences.com
Detection Method Colorimetric absorbance assay Quantifies the amount of citrulline produced, which is inversely proportional to inhibition. nih.gov
Assay Format Multi-well microplates (e.g., 384-well) Allows for automated, parallel screening of thousands of compounds. nih.gov

Q & A

Basic Research Question

  • Storage : Store lyophilized powder at 0–6°C in airtight containers with desiccants. Avoid freeze-thaw cycles to prevent hydrolysis .
  • Reconstitution : Use anhydrous DMSO or freshly prepared buffers to minimize solvent-induced degradation.

What are the advantages of using this substrate over ethyl ester derivatives (e.g., Nα-Benzoyl-L-arginine ethyl ester hydrochloride) in protease studies?

Advanced Research Question

  • Detection Sensitivity : The 4-nitroaniline moiety provides a higher molar extinction coefficient (ε ≈ 10,000 M⁻¹cm⁻¹ at 405 nm) compared to ester derivatives, which require pH shifts or coupled assays for detection .
  • Specificity : Reduced interference from esterase activity in crude enzyme preparations.

How can researchers troubleshoot low signal-to-noise ratios in chromogenic assays?

Advanced Research Question

  • Substrate Solubility : Pre-dissolve in DMSO (≤1% final concentration) to avoid precipitation in aqueous buffers .
  • Interference Screening : Test assay components (e.g., inhibitors, detergents) for absorbance at 405 nm.
  • Enzyme Activity : Confirm enzyme viability using a positive control (e.g., purified trypsin).

What analytical techniques validate the structural integrity of Nα-Benzoyl-DL-arginine hydrochloride?

Basic Research Question

  • HPLC : Use a C18 column with UV detection (254 nm) to assess purity and identify degradation products .
  • Mass Spectrometry : Confirm molecular weight (434.87 g/mol for the hydrochloride salt) .

How does the DL-arginine configuration impact substrate-enzyme interactions compared to L-arginine derivatives?

Advanced Research Question
The racemic DL-form may exhibit reduced binding affinity due to steric hindrance from the D-arginine enantiomer. To compare:

Perform kinetic assays with L- and DL-forms under identical conditions.

Calculate KmK_m and VmaxV_{max} to quantify enantiomer-specific activity .

What precautions are necessary when using this substrate in high-throughput screening (HTS)?

Advanced Research Question

  • Plate Reader Calibration : Validate linear detection range using a pNA standard curve.
  • Automated Dispensing : Ensure rapid mixing to avoid settling of insoluble substrate.
  • Z’-Factor Analysis : Confirm assay robustness by testing positive/negative controls in triplicate .

How can researchers address discrepancies in reported melting points (e.g., 268–272°C vs. 270–274°C)?

Basic Research Question
Variations arise from:

  • Hydration State : Anhydrous vs. monohydrate forms (e.g., CAS 911-77-3 vs. 210709-19-6) .
  • Purity : Impurities lower observed melting points. Use differential scanning calorimetry (DSC) for precise measurement .

What alternative derivatives (e.g., β-naphthylamide) are available for fluorescence-based protease assays?

Advanced Research Question

  • β-Naphthylamide Derivatives : Emit fluorescence upon cleavage (ex/em ≈ 335/410 nm), offering higher sensitivity than absorbance-based methods. Compare extinction coefficients (ε) and quantum yields between nitroanilide and naphthylamide derivatives .
  • Experimental Design : Use quenched-fluorescence substrates for real-time kinetic measurements in live-cell imaging.

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